An In-depth Technical Guide to Methyl 4-chlorobutyrate (CAS: 3153-37-5)
An In-depth Technical Guide to Methyl 4-chlorobutyrate (CAS: 3153-37-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 4-chlorobutyrate, a versatile chemical intermediate. It details its physicochemical properties, spectroscopic data, safety and handling protocols, and key applications in organic synthesis, with a focus on its role in the development of pharmaceutical agents.
Chemical Identity and Physicochemical Properties
Methyl 4-chlorobutyrate, also known as methyl 4-chlorobutanoate, is a halogenated ester widely used as a building block in organic chemistry. Its bifunctional nature, possessing both an ester and a primary alkyl chloride, makes it a valuable precursor for a variety of molecular scaffolds.
Table 1: Physicochemical Properties of Methyl 4-chlorobutyrate
| Property | Value | Reference(s) |
| CAS Number | 3153-37-5 | [1][2] |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 175-176 °C (at 760 mmHg) | [1][2] |
| Density | 1.12 g/mL (at 25 °C) | [1][2] |
| Refractive Index (n²⁰/D) | 1.433 | [1][2] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Solubility | Slightly soluble in water; miscible with most organic solvents. | [3] |
| InChI Key | ZZUYIRISBMWFMV-UHFFFAOYSA-N | [1][2] |
| SMILES | COC(=O)CCCCl | [1][2] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of Methyl 4-chlorobutyrate's identity and purity in a laboratory setting.
Table 2: Spectroscopic Data for Methyl 4-chlorobutyrate
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR | δ (ppm) in CDCl₃: ~3.69 (s, 3H, O-CH₃), ~3.60 (t, 2H, Cl-CH₂), ~2.50 (t, 2H, -CH₂-C=O), ~2.10 (quintet, 2H, -CH₂-CH₂-CH₂) | [4] |
| ¹³C NMR | Predicted δ (ppm) in CDCl₃: ~173 (C=O), ~51 (O-CH₃), ~44 (Cl-CH₂), ~30 (-CH₂-C=O), ~27 (-CH₂-CH₂-CH₂) | [5][6] |
| Infrared (IR) | Key absorptions (cm⁻¹): ~1740 (C=O, ester stretch), ~2950 (C-H, alkane stretch), ~650 (C-Cl stretch) | [7] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 136 and 138 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 105/107 ([M-OCH₃]⁺), 77 ([C₄H₅O]⁺), 74 ([C₃H₆O₂]⁺, via McLafferty rearrangement) | [8][9][10] |
Safety and Handling
Methyl 4-chlorobutyrate is a flammable and irritant compound. Proper safety precautions are mandatory.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictograms | GHS02 (Flammable) | |
| Signal Word | Warning | |
| Hazard Statements | H226: Flammable liquid and vapor. | |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Storage | Store in a well-ventilated place. Keep cool. Store in a tightly closed container away from incompatible materials such as strong oxidizing agents, acids, and bases. |
Reactivity and Applications in Drug Development
The reactivity of Methyl 4-chlorobutyrate is dominated by the primary alkyl chloride, which is susceptible to nucleophilic substitution, and the ester group, which can undergo hydrolysis or amidation. Its most significant application is as a precursor to cyclopropyl (B3062369) moieties, which are prevalent in many active pharmaceutical ingredients (APIs).
A primary reaction pathway involves an intramolecular Sɴ2 cyclization to form methyl cyclopropanecarboxylate. This reaction is typically promoted by a strong, non-nucleophilic base that deprotonates the α-carbon to the ester, creating a carbanion that subsequently displaces the chloride.
This cyclopropane (B1198618) derivative is a crucial intermediate for synthesizing cyclopropylamine (B47189), a building block for numerous pharmaceuticals, including the antiplatelet agent Prasugrel .[4]
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of Methyl 4-chlorobutyrate are provided below.
Protocol 1: Synthesis of Methyl 4-chlorobutyrate from γ-Butyrolactone
This protocol describes a method adapted from patent literature, which offers a high yield.
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Reaction Scheme: γ-Butyrolactone + Methanol + PCl₃ → Methyl 4-chlorobutyrate
-
Materials:
-
γ-Butyrolactone (43g, 0.5 mol)
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Methanol (60 mL, 1.5 mol)
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Zinc chloride (1.36g, 0.01 mol) - Catalyst
-
Phosphorus trichloride (B1173362) (PCl₃) (34.3g, 0.25 mol)
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250 mL three-necked reactor equipped with a stirrer, dropping funnel, and condenser.
-
-
Procedure:
-
Charge the reactor with γ-butyrolactone, methanol, and zinc chloride.
-
Begin stirring and heat the mixture to 50°C under atmospheric pressure.
-
Add phosphorus trichloride dropwise over a period of 60 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C and continue stirring for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation. Collect the fraction at 80-85°C under a pressure of 25 mmHg. This yields the final product with high purity (>99%) and a typical yield of over 90%.
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Protocol 2: Intramolecular Cyclization to Methyl cyclopropanecarboxylate
This procedure details the conversion of Methyl 4-chlorobutyrate to its valuable cyclopropane derivative.[11]
-
Reaction Scheme: Methyl 4-chlorobutyrate --(NaOMe, Toluene)--> Methyl cyclopropanecarboxylate
-
Materials:
-
Methyl 4-chlorobutyrate (68.3g, 0.5 mol)
-
Sodium methoxide (B1231860) (powdered, 29.7g, 0.55 mol)
-
Toluene (B28343) (anhydrous)
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1 L autoclave or suitable pressure vessel.
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Inert gas atmosphere (e.g., Nitrogen or Argon).
-
-
Procedure:
-
Prepare a stirred slurry of powdered sodium methoxide in toluene in a reaction flask under an inert atmosphere.
-
Heat the slurry to 100°C.
-
Slowly add a solution of Methyl 4-chlorobutyrate in toluene over 1 hour.
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After the addition is complete, reflux the slurry with stirring for 6 hours.
-
Cool the reaction mixture to room temperature. The resulting mixture contains a toluene slurry of sodium chloride, the product (methyl cyclopropanecarboxylate), methanol, and any unreacted sodium methoxide.
-
This crude mixture can often be used directly in the subsequent amidation step to produce cyclopropanecarboxamide (B1202528) without intermediate purification.[11]
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Conclusion
Methyl 4-chlorobutyrate (CAS: 3153-37-5) is a fundamental building block in modern organic synthesis, particularly for the construction of cyclopropane rings essential in medicinal chemistry. Its well-defined properties, clear spectroscopic signatures, and established reaction protocols make it a reliable and crucial intermediate for researchers and drug development professionals. Adherence to strict safety protocols is essential when handling this flammable and irritant compound.
References
- 1. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]
- 3. Methyl 4-chlorobutyrate, 98% | Fisher Scientific [fishersci.ca]
- 4. Methyl 4-chlorobutyrate(3153-37-5) 1H NMR [m.chemicalbook.com]
- 5. Methyl 4-chlorobutyrate(3153-37-5) 13C NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Methyl 4-chlorobutyrate(3153-37-5) IR Spectrum [chemicalbook.com]
- 8. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Butanoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
- 11. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
